Acarbose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

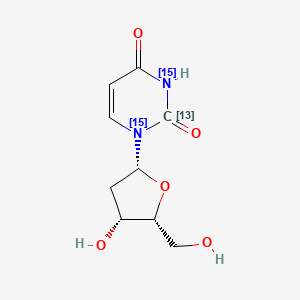

Acarbose is an alpha-glucosidase inhibitor and is used to treat type 2 diabetes. It is a synthetic oligosaccharide that is derived from the fermentation of Streptomyces sp. Acarbose is a novel anti-diabetic agent that has been used in clinical practice for more than two decades. It works by blocking the action of the enzyme alpha-glucosidase, which is responsible for the breakdown of carbohydrates in the small intestine. Acarbose has been found to be effective in both reducing postprandial glucose levels and improving glycemic control.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway of Acarbose involves the coupling of a pseudotrisaccharide with a glucose derivative. The pseudotrisaccharide is synthesized from a disaccharide and a monosaccharide. The glucose derivative is obtained from a glucose molecule through a series of reactions. The two compounds are then coupled together to form Acarbose.

Starting Materials

Sucrose, Glucose, Phenylhydrazine, Sodium nitrite, Sodium borohydride, Acetic anhydride, Acetone, Hydrochloric acid, Sodium hydroxide, Methanol, Ethanol, Chloroacetyl chloride, Triethylamine, Sodium methoxide, Methyl iodide, Ethyl iodide, Benzyl bromide, Sodium cyanoborohydride, Sodium hydride, Tetrahydrofuran, Dimethylformamide, Dimethyl sulfoxide, Methanesulfonic acid, Sodium azide, Sodium periodate, Sodium bisulfite, Sodium chloride, Wate

Reaction

Sucrose is reacted with phenylhydrazine and sodium nitrite to form a pseudotrisaccharide intermediate., The pseudotrisaccharide intermediate is reduced with sodium borohydride to form the corresponding alcohol., The alcohol is acetylated with acetic anhydride and acetic acid to form the corresponding acetate., The acetate is treated with sodium hydroxide to form the corresponding glucose derivative., Glucose is reacted with chloroacetyl chloride and triethylamine to form the corresponding chloroacetate., The chloroacetate is treated with sodium methoxide to form the corresponding methyl ether., The methyl ether is reacted with methyl iodide or ethyl iodide to form the corresponding iodide., The iodide is reacted with benzyl bromide to form the corresponding benzyl ether., The benzyl ether is reduced with sodium cyanoborohydride to form the corresponding alcohol., The alcohol is treated with sodium hydride and tetrahydrofuran to form the corresponding alkoxide., The alkoxide is reacted with the glucose derivative to form Acarbose., The Acarbose is purified using various techniques such as column chromatography, recrystallization, and HPLC.

Aplicaciones Científicas De Investigación

Acarbose has been studied extensively in both animal and human studies. In animal studies, acarbose has been shown to reduce postprandial glucose levels, improve glycemic control, and reduce body fat. In human studies, acarbose has been found to be effective in reducing postprandial glucose levels, improving glycemic control, and improving insulin sensitivity. Acarbose has also been studied in the context of cardiovascular disease, with some studies suggesting that acarbose may reduce the risk of cardiovascular disease.

Mecanismo De Acción

Acarbose works by blocking the action of the enzyme alpha-glucosidase, which is responsible for the breakdown of carbohydrates in the small intestine. By blocking this enzyme, acarbose prevents the digestion of carbohydrates and reduces postprandial glucose levels. Acarbose also increases the production of GLP-1, a hormone that helps regulate glucose levels, and increases the uptake of glucose by the cells, leading to improved glycemic control.

Efectos Bioquímicos Y Fisiológicos

Acarbose has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce postprandial glucose levels, improve glycemic control, and reduce body fat. In human studies, acarbose has been found to reduce postprandial glucose levels, improve glycemic control, and improve insulin sensitivity. Acarbose has also been found to reduce the risk of cardiovascular disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Acarbose has several advantages and limitations when used in lab experiments. One advantage is that it is a relatively safe and well-tolerated drug, with few side effects. Another advantage is that it is relatively inexpensive and easy to obtain. A limitation is that it is not as effective as other anti-diabetic agents, such as insulin, in controlling blood glucose levels. Additionally, acarbose has been found to have limited efficacy in controlling postprandial glucose levels.

Direcciones Futuras

In the future, acarbose may be used in combination with other anti-diabetic agents, such as insulin, to improve glycemic control. Additionally, acarbose may be studied in combination with other drugs, such as metformin, to further improve glycemic control. Acarbose may also be studied in combination with lifestyle interventions, such as diet and exercise, to further improve glycemic control. Additionally, acarbose may be studied in the context of other diseases, such as obesity and cardiovascular disease, to determine its efficacy in treating these conditions. Finally, acarbose may be studied in the context of different populations, such as the elderly and those with pre-diabetes, to determine its efficacy in these populations.

Propiedades

Número CAS |

56810-94-0 |

|---|---|

Nombre del producto |

Acarbose |

Fórmula molecular |

C25H43NO18 |

Peso molecular |

645.6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)

![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)

![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:2)](/img/structure/B1140546.png)